molecular formula C14H9F9N2O B3039384 5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole CAS No. 1029636-46-1

5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole

Cat. No.: B3039384
CAS No.: 1029636-46-1
M. Wt: 392.22 g/mol
InChI Key: FUTCIVNJEZKLNS-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole is a useful research compound. Its molecular formula is C14H9F9N2O and its molecular weight is 392.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One notable interaction is with monoamine oxidase enzymes, specifically monoamine oxidase A and B. These enzymes are responsible for the oxidative deamination of monoamine neurotransmitters and xenobiotic amines . The compound acts as a non-competitive inhibitor of these enzymes, altering their catalytic activity and potentially affecting neurotransmitter levels in the central nervous system.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to enhance O-GlcNAcylation on mitochondrial proteins, contributing to mitochondrial network homeostasis and cellular bioenergetics . This modification can improve neuronal tolerance to ischemic conditions by enhancing mitochondrial function and reducing apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of monoamine oxidase enzymes, inhibiting their activity and altering neurotransmitter metabolism . Additionally, it enhances O-GlcNAcylation on mitochondrial proteins, which involves the addition of N-acetylglucosamine to serine and threonine residues, thereby modulating protein function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained modulation of mitochondrial function and reduced oxidative stress in neuronal cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective effects by enhancing mitochondrial function and reducing oxidative stress . At higher doses, it may induce toxic effects, including mitochondrial dysfunction and increased apoptosis . Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage, and adverse effects become more pronounced.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which catalyzes the oxidative deamination of neurotransmitters . The compound’s metabolism may also involve phase II reactions, including glucuronidation and sulfation, which facilitate its excretion from the body . These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s perfluorobutyl chain may facilitate its accumulation in lipid-rich environments, such as cell membranes and mitochondrial membranes . This localization can enhance its interactions with mitochondrial proteins and modulate cellular bioenergetics.

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria. The compound’s targeting signals and post-translational modifications, such as O-GlcNAcylation, direct it to mitochondrial compartments . This localization is crucial for its activity, as it allows the compound to modulate mitochondrial function and reduce oxidative stress effectively.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F9N2O/c1-26-8-4-2-7(3-5-8)9-6-10(25-24-9)11(15,16)12(17,18)13(19,20)14(21,22)23/h2-6H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTCIVNJEZKLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F9N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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